![molecular formula C22H19N3O6 B2526793 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- CAS No. 2137493-38-8](/img/structure/B2526793.png)
1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a propanoic acid group attached to it. The fluoren-9-ylmethoxy)carbonyl]amino group is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring and the fluorenylmethoxy group would contribute to the aromaticity of the compound. The propanoic acid group would make the compound polar and could form hydrogen bonds .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The propanoic acid group could react with bases to form salts, and the carbonyl group could undergo reduction reactions. The fluorenylmethoxy group could be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. The presence of the propanoic acid group would make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science Applications
Tandem Radical Decarboxylation-Oxidation of Amino Acids : A method for the synthesis of 2-substituted pyrrolidines from alpha-amino acids showcases the potential of using amino acid derivatives for generating N-acyliminium ions, which could be trapped by nucleophiles. This methodology has been applied to synthesize omega-amino aldehydes, aminopyrrolidine, and azasugar analogues, highlighting its versatility in chemical synthesis (Boto, Hernandez, & Suarez, 2000).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues : The preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids and their incorporation into oligomers demonstrates the compound's role in the synthesis of complex molecular structures, potentially useful in material science and drug delivery systems (Travis Q. Gregar & J. Gervay-Hague, 2004).
Biological and Medicinal Chemistry Applications
Antitumor Activity and Selective Inhibitors Synthesis : Research into the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidine derivatives as antifolate inhibitors of purine biosynthesis indicates the potential for developing novel treatments targeting specific cellular entry points. These compounds have shown potent antitumor activity, emphasizing the importance of pyrimidine derivatives in medicinal chemistry (Lei Wang et al., 2010).
HIV-1 Protease Inhibitors Development : The introduction of pyrimidine bases into P2 ligands for HIV-1 protease inhibitors has demonstrated enhanced potency and antiviral activity, including against drug-resistant HIV-1 variants. This suggests the compound's utility in developing more effective treatments for HIV (Mei Zhu et al., 2019).
Antioxidant Activity Studies : Investigations into the antioxidant activities of heterocyclic pyrimidinium betaines have explored the effects of various parameters on their efficacy. This research underlines the potential of pyrimidine derivatives in the development of antioxidant agents, which could have applications in pharmacology and nutraceuticals (F. Malki, A. Alouache, & S. Krimat, 2022).
Eigenschaften
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c26-19-9-10-25(21(29)24-19)11-18(20(27)28)23-22(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,30)(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWVYOFMHWDMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)NC4=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

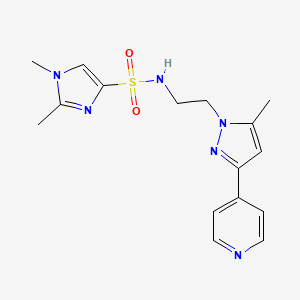
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)
![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)


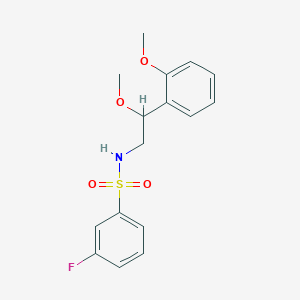
![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)
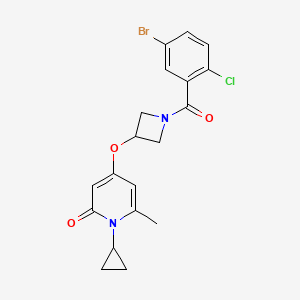
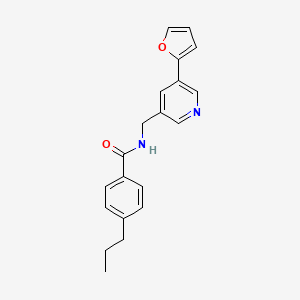
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)

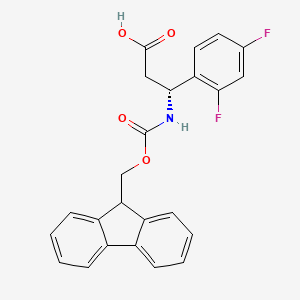
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)